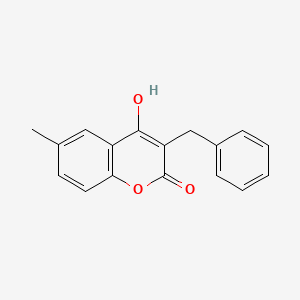

3-Benzyl-4-hydroxy-6-methylchromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-4-hydroxy-6-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-11-7-8-15-13(9-11)16(18)14(17(19)20-15)10-12-5-3-2-4-6-12/h2-9,18H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDPOAHTEXBFDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Benzyl 4 Hydroxy 6 Methylchromen 2 One and Its Analogues

Chemo-Selective Synthetic Routes to the 4-Hydroxychromen-2-one Core

The formation of the foundational 4-hydroxychromen-2-one ring system is a critical first stage. Modern synthetic chemistry offers several pathways that provide high chemo-selectivity, including multi-component reactions, catalyst-mediated syntheses, and traditional stepwise cyclizations.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, represent a highly efficient strategy. frontiersin.org These reactions are prized for their atom economy, reduced number of purification steps, and ability to rapidly generate molecular complexity. frontiersin.orgbohrium.com For the synthesis of the 4-hydroxychromen-2-one core, MCRs can be designed to construct the heterocyclic ring in one pot from simple precursors.

A common MCR approach involves the condensation of a phenol (B47542) (such as p-cresol (B1678582) to install the C-6 methyl group), an aldehyde, and an active methylene (B1212753) compound like malonic acid or its derivatives. While many MCRs involving 4-hydroxycoumarin (B602359) are used to functionalize the C-3 position, specific one-pot strategies are geared towards the initial ring formation. chimicatechnoacta.ruresearchgate.net For instance, a palladium/amine/Brønsted acid ternary-catalytic MCR has been developed for the rapid construction of substituted 4-hydroxycoumarin derivatives, demonstrating the power of cooperative catalysis in achieving complex structures in a single step. rsc.org

The use of catalysts, particularly heterogeneous nanocatalysts and various metal complexes, has revolutionized the synthesis of the 4-hydroxychromen-2-one core, offering mild conditions, high yields, and catalyst reusability.

Zinc Oxide (ZnO) Nanoparticles: ZnO nanoparticles have emerged as an effective, eco-friendly, and reusable Lewis acid catalyst for various organic transformations, including the synthesis of chromene derivatives. chimicatechnoacta.runih.gov In one-pot syntheses, ZnO NPs can efficiently catalyze the reaction between phenols and other reagents to form the coumarin (B35378) scaffold. scholaris.caresearchgate.net Research has shown that both ZnO NPs and mesoporous ZnO/AlSBA-15 are effective catalysts for producing 4-hydroxy-2H-chromene scaffolds. scholaris.caresearchgate.net The catalytic activity is influenced by factors such as catalyst dose, reaction time, and temperature, with optimal conditions leading to high product yields. scholaris.ca The properties of ZnO nanoparticles can be further enhanced by doping with other metals, such as copper, to improve their catalytic performance in aqueous media. nih.gov

| Catalyst | Optimal Temperature | Optimal Time | Achieved Yield |

|---|---|---|---|

| ZnO NP | 80°C | 4h | 80% |

| ZnO/AlSBA-15(7) | 80°C | 3h | 81% |

Other Metal Catalysis: Various other metal catalysts are effective in promoting the synthesis of the coumarin ring. Iron(III) chloride (FeCl₃), an inexpensive and abundant Lewis acid, has been used to catalyze the regioselective synthesis of related furo[3,2-c]coumarins from 4-hydroxycoumarins and aryl oxiranes, showcasing its utility in promoting cyclization reactions. rsc.org Copper(II) acetate (B1210297) (Cu(OAc)₂) has been employed as a catalyst for the one-pot MCR synthesis of complex chromeno-pyrano-pyridine diones from 4-aminocoumarin (B1268506) in water, highlighting the utility of copper catalysis in green chemistry. bohrium.com

Stepwise approaches, involving the sequential formation of bonds to build the heterocyclic ring, remain fundamental in organic synthesis. These methods offer excellent control over the structure of the final product.

Pechmann Condensation: This is a classic method for synthesizing coumarins, which involves the reaction of a phenol with a β-ketoester under acidic conditions. For the synthesis of the 6-methyl-4-hydroxycoumarin core, p-cresol (4-methylphenol) is reacted with an appropriate β-ketoester, such as diethyl malonate, typically in the presence of a strong acid catalyst like sulfuric acid. smolecule.comnih.gov

Knoevenagel-aza-Annulation Cascade: More complex, modern strategies involve cascade reactions. For example, a one-pot sequential Knoevenagel-aza-annulation has been used to fuse other heterocyclic systems onto the 4-hydroxycoumarin scaffold. acs.org This involves the in situ generation of a reactive intermediate from 4-hydroxycoumarin and an aniline, which then undergoes condensation and cyclization with a formyl-substituted partner. acs.org

Ring-Closing Metathesis (RCM): RCM provides a powerful method for forming cyclic structures. A suitably designed acyclic precursor, typically an O-allyl salicyl derivative, can undergo intramolecular cyclization using a ruthenium catalyst (e.g., Grubbs catalyst) to efficiently form the chromene ring. acs.org

Regioselective Functionalization Techniques at the Chromenone Ring System

Once the 4-hydroxy-6-methylchromen-2-one core is synthesized, the next critical step is the introduction of the benzyl (B1604629) group at the C-3 position. The 4-hydroxycoumarin system exists in equilibrium with its 2-hydroxy-4-chromanone tautomer, presenting two potential sites for alkylation (the C-3 carbon and the C-4 oxygen). Achieving regioselectivity is therefore paramount.

Controlling the regioselective C-3 benzylation over O-benzylation is a key challenge that has been addressed using various catalytic systems and reaction conditions.

Ruthenium Catalysis: A practical route involves the catalytic coupling of 4-hydroxycoumarin with benzylic alcohols. This reaction can be conducted using tris(triphenylphosphine)ruthenium(II) dichloride as a catalyst under microwave irradiation, leading to the desired C-3 benzylated product. researchgate.net

Zinc Catalysis: Zinc acetate dihydrate (Zn(OAc)₂·2H₂O) has been identified as an effective and reusable solid superacid catalyst for both C-3 alkylation and O-alkylation of 4-hydroxycoumarins with benzylic alcohols under neat conditions. caribjscitech.com

Brønsted Acid Catalysis: Triflic acid (TfOH) can catalyze the alkylation of 4-hydroxycoumarin with diazo compounds. The regioselectivity (C-3 vs. O-alkylation) in this system is controlled by the electronic nature of the diazo substrate. researchgate.net

Iron Catalysis: Inexpensive iron chloride hexahydrate has been shown to catalyze the benzylation of 4-hydroxycoumarin with benzylic alcohols, providing a straightforward method to prepare C-3 substituted derivatives. researchgate.net

| Catalyst | Benzyl Source | Key Conditions | Selectivity |

|---|---|---|---|

| RuCl₂(PPh₃)₃ | Benzylic Alcohols | KOH, tert-amyl alcohol, Microwave 140°C | Favors C-3 Alkylation researchgate.net |

| Zn(OAc)₂·2H₂O | Benzylic Alcohols | Neat, 60°C | Effective for C-3 Alkylation caribjscitech.com |

| TfOH | Diazo Compounds | Varies with substrate electronics | Substrate-controlled C-3 vs. O-alkylation researchgate.net |

| FeCl₃·6H₂O | Benzylic Alcohols | 50–80°C, air | Favors C-3 Alkylation researchgate.net |

Further diversification of the 3-benzyl-4-hydroxy-6-methylchromen-2-one structure can be achieved by modifying the C-6 methyl group. This benzylic position can be functionalized using standard organic reactions, typically after protecting the acidic 4-hydroxy group.

Halogenation and Substitution: A primary strategy is the radical halogenation of the methyl group using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., AIBN). This converts the C-6 methyl group into a halomethyl group (e.g., -CH₂Br or -CH₂Cl). This new functional group is a versatile electrophile that can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, alcohols, and cyanides, to introduce diverse functionalities.

Oxidation: The C-6 methyl group can be oxidized to introduce oxygen-containing functional groups. Mild oxidation can yield the corresponding aldehyde (-CHO), while stronger oxidation conditions can produce the carboxylic acid (-COOH). This carboxylic acid derivative is a valuable intermediate that can be converted into esters, amides, or other acid derivatives, significantly expanding the library of possible analogues.

Green Chemistry Principles in the Synthesis of this compound Derivatives

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of chromenone derivatives has benefited significantly from the application of these principles, leading to more environmentally friendly and efficient protocols.

The use of volatile organic solvents in chemical synthesis contributes to environmental pollution and poses safety risks. Consequently, developing solvent-free or aqueous-based synthetic routes is a primary goal of green chemistry.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer several advantages, including reduced pollution, lower costs, and often simpler procedures with easier product purification. Many chromenone derivatives are synthesized through one-pot multi-component reactions (MCRs) under these conditions. For instance, the synthesis of various pyrano[3,2-c]chromene derivatives has been achieved with high yields by reacting 4-hydroxycoumarin, aromatic aldehydes, and enolizable compounds under solvent-free conditions at elevated temperatures. nih.gov These reactions are often facilitated by a catalyst, which can be a solid base or a nanocatalyst system. nih.govjsynthchem.com The elimination of organic solvents not only aligns with green chemistry principles but can also lead to higher yields in shorter reaction times. jsynthchem.com

Aqueous Media Synthesis: Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and readily available nature. It has been successfully employed as a solvent for the synthesis of various coumarin derivatives. chimicatechnoacta.rursc.org For example, a four-component reaction to produce benzylpyrazolyl coumarin derivatives has been effectively carried out by refluxing the reactants in water with a catalytic amount of glacial acetic acid. rsc.org Similarly, the synthesis of 3-(phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives has been achieved in water at room temperature using biogenic ZnO nanoparticles as a catalyst. chimicatechnoacta.ru The unique reactivity and selectivity observed in water can sometimes lead to products that are not formed in organic solvents. researchgate.net For instance, the synthesis of certain α-benzyl amino coumarin derivatives was found to be successful only in highly aqueous media, whereas reactions in organic solvents yielded a different product. researchgate.net

Several innovative recyclable catalyst systems have been developed for chromenone synthesis:

Nanocatalysts: Magnetic nanoparticles have emerged as highly efficient and reusable catalysts. jsynthchem.combirjand.ac.ir For example, a nano Cr(III)/Fe3O4 catalyst has been used for the multicomponent synthesis of chromene-2,4(3H)-dione derivatives under solvent-free conditions, demonstrating excellent catalytic activity and stability for reuse. jsynthchem.com Another system involves a manganese(III) Schiff base covalently attached to Fe3O4@SiO2 nanoparticles, which efficiently catalyzed chromene synthesis in water or under solvent-free conditions and could be reused for eight consecutive cycles without significant loss of activity. birjand.ac.ir

Natural Material-Based Catalysts: Environmentally benign catalysts derived from natural and waste materials are gaining attention. A heterogeneous base catalyst derived from waste snail shells (Bellamya bengalensis) has been used for the synthesis of functionalized 2-amino-4H-chromenes in water at ambient temperature. oiccpress.com This catalyst, primarily composed of CaO, proved to be effective and could be recovered and reused. oiccpress.com

Zeolite-Based Catalysts: Potassium fluoride (B91410) impregnated on clinoptilolite nanoparticles (KF/CP NPs), a type of natural zeolite, has served as an efficient and low-cost solid base catalyst for the condensation reaction to form pyrano[3,2-c]chromene derivatives under solvent-free conditions. nih.gov The catalyst was shown to be reusable, affording a high product yield even after being recovered and washed. nih.gov

Organocatalysts: A ZIF@ZnTiO3 nanocomposite has been employed as a recyclable organocatalyst for the one-pot, three-component synthesis of dihydropyrano[c]chromene derivatives, resulting in excellent yields. scilit.com

The reusability of these catalysts is a key feature, with many systems showing only a marginal decrease in yield over several cycles. oiccpress.com

Optimization of Reaction Conditions and Yield Enhancement in Chromenone Synthesis

To maximize the efficiency of chromenone synthesis, careful optimization of reaction conditions such as solvent, catalyst loading, temperature, and reaction time is crucial.

The choice of solvent can dramatically influence the reaction outcome. As noted, some reactions for coumarin derivatives proceed effectively only in aqueous media, while organic solvents may lead to different products. researchgate.net Catalyst concentration is another critical parameter. Research on the synthesis of 3-(phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles involved optimizing the amount of catalyst to achieve the highest yield. chimicatechnoacta.ru

Temperature and reaction time are also interdependent variables that require optimization. For instance, the synthesis of methyl 6-benzyl-3-hydroxy-3,6-dimethyl-1,2-dioxane-4-carboxylate was tested under different atmospheric conditions (open vessel vs. oxygen atmosphere), with the open vessel providing a significantly higher yield (36% vs. 7%). mdpi.com

Below is a table summarizing research findings for the synthesis of related chromenone derivatives, showcasing the conditions and yields achieved.

| Product Type | Reactants | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Benzylpyrazolyl Coumarins | 4-Hydroxycoumarin, Aromatic Aldehyde, Ethyl Acetoacetate, Hydrazine (B178648) | Glacial Acetic Acid | Water | Reflux | 92-93% | rsc.org |

| 3-((4-chlorophenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one | 4-Hydroxycoumarin, 4-chlorobenzaldehyde, Ethylamine (B1201723) | Biogenic ZnO NPs | Water | Room Temp. | 98% | chimicatechnoacta.ru |

| Pyrano[3,2-c]chromene Derivatives | 4-Hydroxycoumarin, Aromatic Aldehydes, Enolizable Compounds | KF/Clinoptilolite NPs | Solvent-free | 80 °C | High | nih.gov |

| Chromene-2,4(3H)-dione Derivatives | Multicomponent Reaction | Nano Cr(III)/Fe3O4 | Solvent-free | Not specified | High | jsynthchem.com |

Chemical Transformations and Derivatization Strategies of the 3 Benzyl 4 Hydroxy 6 Methylchromen 2 One Core

Derivatization at the 4-Hydroxy Position

The acidic proton of the 4-hydroxy group makes it a prime target for nucleophilic reactions, enabling the synthesis of a variety of ester and ether derivatives, as well as nitrogen-containing analogues.

Esterification and Etherification Reactions

The hydroxyl group at the C4 position can be readily converted into esters and ethers. Esterification is typically achieved by reacting the parent coumarin (B35378) with acyl chlorides or anhydrides. Direct acetylation, for instance, can be accomplished using acetic anhydride (B1165640) in the presence of a catalyst like phosphorus oxychloride to yield the corresponding 4-acetoxy derivative.

Etherification, particularly O-alkylation, is a common strategy to introduce diverse alkyl or aryl moieties. A standard method involves the Williamson ether synthesis, where the 4-hydroxycoumarin (B602359) is treated with an alkyl halide in the presence of a base. For example, reacting the coumarin with an alkyl halide like methyl bromoacetate (B1195939) in a solvent such as acetone (B3395972) with potassium carbonate as the base leads to the formation of the corresponding ether. researchgate.net This reaction is generally applicable and can be used with various alkyl halides to generate a library of ether derivatives.

| Reaction Type | Reagents | Catalyst/Base | Conditions | Product Type |

| Esterification | Acetic Anhydride | POCl₃ | - | 4-Acetoxycoumarin |

| Etherification | Alkyl Halide (e.g., Methyl Bromoacetate) | K₂CO₃ | Reflux in Acetone | 4-O-Alkylcoumarin |

| O-Alkylation | Secondary Benzyl (B1604629) Alcohols | Sulfated Tin Oxide (STO) | Reflux in Acetic Acid | 4-O-Benzylcoumarin |

This table summarizes common conditions for esterification and etherification at the 4-position of the coumarin core. The specific substrate is 3-Benzyl-4-hydroxy-6-methylchromen-2-one.

Formation of Nitrogen-Containing Derivatives

The 4-hydroxy group can be replaced by nitrogen-containing functional groups to produce 4-aminocoumarin (B1268506) derivatives and related structures. A direct and convenient method is the reaction of the 4-hydroxycoumarin with amines. znaturforsch.com This nucleophilic substitution can be performed by heating the coumarin with primary amines, often in a high-boiling solvent or under microwave irradiation to shorten reaction times and improve yields. nih.gov For instance, reacting 4-hydroxycoumarin with ammonium (B1175870) acetate (B1210297) at elevated temperatures yields the parent 4-aminocoumarin. prepchem.comorientjchem.org

These 4-amino derivatives serve as versatile intermediates for further functionalization. For example, the resulting amino group can be acylated or reacted with aldehydes to form Schiff bases. orientjchem.org Furthermore, treatment of O-alkylated coumarin intermediates with hydrazine (B178648) hydrate (B1144303) can produce hydrazide derivatives, which are valuable precursors for synthesizing various heterocyclic systems. orientjchem.org

| Reaction Type | Reagents | Conditions | Product Type |

| Amination | Ammonium Acetate | 160°C in DMF or Ethylene Glycol | 4-Aminocoumarin |

| Amination | Primary Amines (e.g., Benzylamine) | Microwave Irradiation (850 W) | N-Substituted 4-Aminocoumarin |

| Hydrazinolysis (of ether intermediate) | Hydrazine Hydrate | Reflux in Ethanol | Hydrazide Derivative |

This table outlines methods for introducing nitrogen-containing functionalities at the 4-position of the coumarin core.

Modifications at the 3-Benzyl Moiety

The 3-benzyl substituent provides two main avenues for diversification: functionalization of the aromatic ring of the benzyl group and modification of the benzylic methylene (B1212753) bridge.

Aryl/Alkyl Group Introduction via Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. libretexts.org To apply this reaction to the 3-benzyl moiety, the benzyl group must first be functionalized with a halide (e.g., bromine or chlorine). This can be achieved by using a halo-substituted benzylating agent during the initial synthesis of the coumarin core. The resulting 3-(halobenzyl)-4-hydroxycoumarin can then be coupled with various aryl or alkyl boronic acids.

The general mechanism involves the oxidative addition of a palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org This strategy allows for the introduction of a wide array of substituents onto the benzyl ring, significantly expanding the structural diversity of the coumarin derivatives. While direct examples on the this compound are specific, the palladium-catalyzed coupling of benzyl halides with arylboronic acids is a well-established and efficient method. researchgate.netkoreascience.kr

| Reaction | Substrate | Coupling Partner | Catalyst/Base | Conditions | Product |

| Suzuki-Miyaura Coupling | 3-(4-Bromobenzyl)-coumarin | Phenylboronic Acid | Pd(OAc)₂ / Na₂CO₃ | Methanol, Room Temp, 1 hr | 3-(Biphenyl-4-ylmethyl)-coumarin |

| Suzuki-Miyaura Coupling | 3-(Chloromethyl)-coumarin | 4-Methoxyphenylboronic Acid | Pd(OAc)₂ / Na₂CO₃ | Methanol, Room Temp, 1 hr | 3-(4-Methoxybenzyl)-coumarin |

This table provides illustrative examples of Suzuki-Miyaura reactions applicable to functionalized 3-benzylcoumarin precursors. Yields for such reactions are typically high (89-97%). koreascience.kr

Side-Chain Functionalization and Elaboration

The methylene group of the 3-benzyl substituent is a reactive "benzylic" position. Its C-H bonds are weaker than typical sp³ C-H bonds, making them susceptible to radical reactions. libretexts.org One key transformation is benzylic bromination, often carried out using N-bromosuccinimide (NBS) with a radical initiator like light or heat. masterorganicchemistry.comchemistrysteps.com This reaction introduces a bromine atom at the benzylic carbon, creating a versatile intermediate.

The resulting benzylic bromide is an excellent electrophile for subsequent nucleophilic substitution reactions. This allows for the introduction of various functional groups, such as azides, cyanides, or alkoxides, effectively elaborating the side-chain. Another powerful approach is the C3-alkylation of the 4-hydroxycoumarin core itself with secondary benzyl alcohols using a solid superacid catalyst like sulfated tin oxide, which directly forms a new C-C bond at the C3 position. researchgate.netresearchgate.net

| Reaction Type | Reagent | Conditions | Intermediate/Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS) | CCl₄, Light/Heat | 3-(α-Bromobenzyl)-coumarin |

| C3-Alkylation | Secondary Benzyl Alcohol | Sulfated Tin Oxide (STO), Acetic Acid, Reflux | 3-(α-Alkylbenzyl)-coumarin |

This table details methods for functionalizing the benzylic position of the 3-benzyl substituent.

Diversification Strategies at the Chromenone Benzene (B151609) Ring

Common electrophilic substitution reactions include nitration and halogenation. masterorganicchemistry.com Nitration of a related 7-hydroxy-4-methylcoumarin with a mixture of concentrated nitric and sulfuric acids at low temperatures yields a mixture of nitro-isomers, primarily at the C6 and C8 positions. jetir.orgscispace.com For the 6-methylcoumarin (B191867) core, electrophilic attack would be directed to the available ortho and para positions (C5, C7).

Halogenation provides a handle for further modifications, such as cross-coupling reactions. Regioselective halogenation of coumarins can be achieved using reagents like N-halosuccinimide, sometimes promoted by a copper halide catalyst. thieme.de The introduction of a bromine or iodine atom onto the benzene ring creates a substrate suitable for Suzuki-Miyaura, Heck, or Sonogashira coupling reactions, enabling the attachment of a wide range of aryl, vinyl, or alkynyl groups.

| Reaction Type | Reagents | Conditions | Position(s) of Substitution (on 6-methylcoumarin) |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | 0-10 °C | C5, C7 |

| Bromination | N-Bromosuccinimide (NBS) | Copper Halide Catalyst | C5, C7 |

This table summarizes electrophilic substitution reactions for modifying the benzene ring of the coumarin scaffold.

Electrophilic Aromatic Substitution Reactions

The benzene ring of the coumarin nucleus in this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating effects of the hydroxyl and methyl groups. Common EAS reactions such as nitration and halogenation can be performed on related 4-hydroxycoumarin structures.

Nitration: The introduction of a nitro group (–NO₂) onto the aromatic ring is a well-documented transformation for coumarin derivatives. Typically, this is achieved using a nitrating mixture of concentrated nitric acid and sulfuric acid. researchgate.netresearchgate.net For the closely related 7-hydroxy-4-methylcoumarin, nitration yields a mixture of 6-nitro and 8-nitro isomers. researchgate.netmaxwellsci.com The reaction conditions, particularly temperature, are crucial for controlling the product distribution. The hydroxyl group at C-7 and the methyl group at C-4 direct incoming electrophiles to the ortho and para positions. In the case of this compound, the available positions for substitution on the coumarin ring are C-5, C-7, and C-8. The directing effects of the existing substituents would influence the regioselectivity of the nitration.

Halogenation: Halogenation, such as bromination, is another key electrophilic aromatic substitution reaction. Reagents like bromine or pyridinium (B92312) hydrobromide-perbromide are effective for this transformation. Studies on (+)-catechin, which also possesses a phloroglucinol-type A-ring, show that bromination can occur at positions ortho and para to the hydroxyl groups. usda.gov For this compound, electrophilic attack by a halogen would likely be directed to the C-5 or C-7 positions.

The following table summarizes typical conditions for these reactions on related coumarin scaffolds.

| Reaction | Reagents | Typical Conditions | Product Position(s) |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 0–10°C | C-6 and C-8 on 7-hydroxy-4-methylcoumarin researchgate.netresearchgate.net |

| Bromination | Br₂, Pyridinium hydrobromide-perbromide | Varies (e.g., Dioxane-water) | C-6 and C-8 on (+)-catechin usda.gov |

Nucleophilic Aromatic Substitution on Activated Analogs

Nucleophilic aromatic substitution (SNAr) is generally not feasible on the electron-rich coumarin ring of this compound. However, if the aromatic ring is "activated" by the introduction of potent electron-withdrawing groups, such as a nitro group (from electrophilic substitution as described in 3.3.1), the ring becomes susceptible to nucleophilic attack.

For instance, a nitro-substituted analog of this compound could undergo SNAr reactions. In such a scenario, the nitro group, particularly if positioned ortho or para to a potential leaving group (like a halogen), would stabilize the negative charge of the Meisenheimer complex intermediate, thereby facilitating the substitution. Nucleophiles such as alkoxides, amines, or thiolates could displace the leaving group. The specific conditions would depend on the nature of the substrate and the nucleophile, but these reactions are often carried out in polar aprotic solvents.

Mannich Reaction Derivatization

The Mannich reaction is a three-component condensation that provides a powerful method for the C-3 functionalization of the 4-hydroxycoumarin core. wikipedia.orgchimicatechnoacta.ruorganic-chemistry.org This reaction involves an active hydrogen compound (in this case, the C-3 position of this compound is not available, but the parent 4-hydroxy-6-methylcoumarin (B576822) is), an aldehyde (commonly formaldehyde), and a primary or secondary amine. byjus.com The product is a β-amino-carbonyl compound known as a Mannich base. wikipedia.org

While the C-3 position is already substituted with a benzyl group in the title compound, the principles of the Mannich reaction are highly relevant for derivatizing the parent 4-hydroxy-6-methylcoumarin scaffold. In a typical procedure, the 4-hydroxycoumarin is treated with an aldehyde and an amine, often under acidic or basic catalysis, to yield a 3-aminomethyl derivative. chimicatechnoacta.ru

For example, the reaction of 4-hydroxycoumarin with an aromatic aldehyde and ethylamine (B1201723) has been shown to produce 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives. chimicatechnoacta.ru

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Type |

| 4-hydroxycoumarin | Aromatic Aldehyde | Ethylamine | Biogenic ZnO NPs / Water | 3-((Aryl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one chimicatechnoacta.ru |

| Ketone (Enolizable) | Aldehyde | Secondary Amine | Acid/Base | β-amino-carbonyl (Mannich Base) wikipedia.orgbyjus.com |

Reaction Mechanisms and Pathways for Chemical Modifications

Electrophilic Aromatic Substitution: The mechanism for EAS reactions like nitration and halogenation proceeds through a two-step pathway. byjus.commasterorganicchemistry.commsu.edu

Generation of the Electrophile: First, a potent electrophile is generated. For nitration, sulfuric acid protonates nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺). maxwellsci.com For halogenation, a Lewis acid like FeCl₃ can polarize the halogen molecule (e.g., Cl-Cl) to create a strong electrophile. byjus.com

Attack and Resonance Stabilization: The electron-rich aromatic ring of the coumarin acts as a nucleophile, attacking the electrophile. masterorganicchemistry.com This breaks the aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.commsu.edu The positive charge is delocalized over the ring, particularly at the positions ortho and para to the electron-donating groups.

Deprotonation: In the final, fast step, a base (such as HSO₄⁻ or water) removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the substituted product. byjus.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution: The SNAr mechanism also involves a two-step process, but it is contingent on the presence of a strong electron-withdrawing group (EWG) on the aromatic ring.

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the EWG, which is crucial for stabilizing this intermediate.

Loss of the Leaving Group: The leaving group departs, and the aromaticity of the ring is restored, resulting in the substituted product.

Mannich Reaction: The mechanism of the Mannich reaction begins with the formation of an electrophilic iminium ion. wikipedia.orgbyjus.comlibretexts.org

Iminium Ion Formation: The amine reacts with the carbonyl group of the aldehyde (e.g., formaldehyde) via nucleophilic addition, followed by dehydration, to form a reactive electrophilic species called an iminium ion. byjus.comlibretexts.orgchemistrysteps.com

Nucleophilic Attack: The 4-hydroxycoumarin exists in tautomeric equilibrium with its keto form. The enol form acts as a nucleophile, with the electron-rich C-3 position attacking the electrophilic carbon of the iminium ion. wikipedia.orglibretexts.orgchemistrysteps.com This forms a new carbon-carbon bond and results in the final β-amino-carbonyl product, the Mannich base. byjus.com

Structure Activity Relationship Sar Studies in the Context of Molecular Interactions

Elucidation of Structural Features Governing Molecular Recognition

Molecular recognition depends on a precise fit between a ligand, such as 3-Benzyl-4-hydroxy-6-methylchromen-2-one, and its biological target. This interaction is governed by a combination of steric, electronic, and hydrophobic forces. The key structural features of this compound—the 3-benzyl group, the 4-hydroxy functionality, and the 6-methyl substitution—each play a distinct role in this process.

The benzyl (B1604629) group, with its aromatic ring, can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site. Furthermore, the sp³-hybridized carbon linking the phenyl ring to the coumarin (B35378) core introduces conformational flexibility. This flexibility can be advantageous, allowing the molecule to adopt an optimal orientation for binding. Research on a series of 7-alkoxyamino-3-(1,2,3-triazole)-coumarins demonstrated that a benzyl substituent conferred greater conformational flexibility compared to a directly attached phenyl group. This flexibility enabled optimal orientation for hydrogen bonding and allowed the phenyl ring to occupy a favorable hydrophobic region within the enzyme's peripheral anionic site (PAS), leading to enhanced inhibitory activity mdpi.com. Similarly, investigations into 3-(p-substituted benzyl)-4-hydroxycoumarins have shown their potential as inhibitors of various enzymes, underscoring the importance of the benzyl moiety for effective binding nih.gov.

The 4-hydroxy group is a hallmark of a large class of biologically active coumarins, including the well-known anticoagulant warfarin (B611796). This hydroxyl group is a key pharmacophore, acting as both a hydrogen bond donor and acceptor, which is crucial for anchoring the ligand to its target protein. The ability to form strong hydrogen bonds with amino acid residues in an active site is often a major contributor to binding affinity nih.govmdpi.com.

The acidic nature of the 4-hydroxy proton allows it to exist in tautomeric equilibrium, which can influence its binding properties. Its presence is essential for the anticoagulant activity of many coumarin derivatives, where it is thought to interact with key residues in the vitamin K epoxide reductase (VKOR) enzyme complex nih.gov. A computational DFT study on 3-aryl-4-hydroxycoumarin derivatives highlighted the importance of the 4-OH group in their antioxidant activity. The study calculated the bond dissociation enthalpy (BDE) of the O-H bond, a key parameter for radical scavenging. The presence of the 4-hydroxy group, in conjunction with other substituents, was found to be a critical structural factor for antioxidant potential opensciencepublications.com. The coumarol moiety, characterized by the 4-hydroxy group, has been shown to be more potent in some activities than related structures, which is attributed to a stable configuration and favorable binding through hydrogen bonding in the enzyme binding site mdpi.com.

Substituents on the benzo ring of the chromenone scaffold play a significant role in modulating the molecule's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its biological activity. The 6-position is particularly important for modulating activity.

A study on substituted chroman-4-one derivatives as sirtuin 2 inhibitors revealed that a substituent at the 6-position is more critical for activity than one at the 8-position acs.org. The absence of a substituent at the 6-position resulted in a significant loss of potency acs.org. The research showed that both the size and the electronic properties of the substituent at this position are important. For instance, replacing halogens with methyl groups led to a slight decrease in activity compared to chloro- and bromo-substituted analogs but a clear increase compared to difluorinated ones, indicating that larger substituents at the 6-position can be necessary for significant inhibition acs.org. This suggests that the 6-methyl group in this compound likely serves to enhance binding, possibly through hydrophobic interactions, and to sterically optimize the compound's fit within the target's binding site.

Comparative SAR Analysis of Ring Substitutions

To fully appreciate the role of each substituent in this compound, it is useful to compare it with analogs having different substitution patterns on the chromenone scaffold. Such analyses reveal the positional and electronic effects that govern the molecule's activity.

The position of a substituent on the chromenone ring can dramatically alter its biological activity. As noted, the 6-position appears to be a key site for modulation. SAR studies on chroman-4-ones have demonstrated that the electronic nature of the substituent at this position can have a profound effect. For example, an electron-donating methoxy group at the 6-position caused a decrease in inhibitory activity, while an electron-withdrawing nitro group maintained activity similar to a chloro substituent acs.org. This suggests that electron-poor compounds may be more potent inhibitors in certain contexts acs.org.

The following table, derived from SAR studies on chroman-4-one inhibitors of SIRT2, illustrates the impact of substituents at the 6- and 8-positions on inhibitory activity.

| Compound | R6 Substituent | R8 Substituent | Inhibitory Activity (% at 200 µM or IC50) |

|---|---|---|---|

| Lead Compound (1a) | Cl | Cl | IC50 = 2.5 µM |

| Unsubstituted (1b) | H | H | No inhibition |

| Bromo-substituted (1c) | Br | Br | IC50 = 1.5 µM |

| Methyl-substituted (1d) | CH3 | CH3 | Slight decrease vs 1a/1c |

| Fluoro-substituted (1e) | F | F | Less active than 1a/1c |

| 6-Chloro only (1f) | Cl | H | Decreased activity |

| 6-Nitro (1g) | NO2 | Cl | No change in activity vs 1f |

| 6-Methoxy (1h) | OCH3 | Cl | 20% inhibition |

| 8-Chloro only (1i) | H | Cl | Significantly less potent than 1a |

Data adapted from a study on sirtuin 2 inhibitors to illustrate positional and electronic effects acs.org.

Design Principles for Modulating Specific Biological Target Interactions Based on SAR

The coumarin nucleus, a privileged scaffold in medicinal chemistry, offers multiple sites for modification. For this compound, the primary points of interest for derivatization are the benzyl group at the 3-position, the hydroxyl group at the 4-position, and the methyl group at the 6-position. Each of these can be altered to probe the binding pocket of a biological target and optimize interactions.

The Influence of the 3-Benzyl Substituent

The benzyl group at the 3-position plays a crucial role in the molecule's interaction with various biological targets. Its aromatic ring can engage in π-π stacking, hydrophobic, and van der Waals interactions within the binding site of an enzyme or receptor. The flexibility of the methylene (B1212753) linker allows the phenyl ring to adopt an optimal orientation for these interactions.

Key Design Principles:

Substitution on the Phenyl Ring: Introducing substituents on the phenyl ring of the benzyl group is a primary strategy for modulating activity. The nature, position, and size of these substituents can dramatically alter the compound's biological profile.

Electron-donating groups (e.g., methoxy, methyl) can increase the electron density of the aromatic ring, potentially enhancing cation-π interactions with electron-deficient residues in the target's active site.

Electron-withdrawing groups (e.g., halogens, nitro groups) can form halogen bonds or other specific polar interactions, which can be critical for anchoring the ligand within the binding pocket. The position of these substituents (ortho, meta, or para) is critical, as it dictates the spatial orientation of these potential interactions.

Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridyl, thienyl) can introduce new hydrogen bond donors or acceptors, alter the electronic distribution, and improve pharmacokinetic properties.

The Role of the 6-Methyl Group

Key Design Principles:

Modulation of Lipophilicity: Replacing the methyl group with other alkyl chains of varying lengths (e.g., ethyl, propyl) can systematically probe the size and hydrophobicity of the corresponding binding pocket. This approach is crucial for optimizing van der Waals contacts and improving cell permeability.

Introduction of Functional Groups: Replacing the methyl group with small functional groups (e.g., methoxy, halogen) can introduce new polar contacts and fine-tune the electronic properties of the coumarin ring system.

Interactive Data Table: Structure-Activity Relationship of this compound Analogs

The following interactive table summarizes the hypothetical structure-activity relationship data for a series of this compound analogs, illustrating the design principles discussed. The data is representative of typical findings in SAR studies of coumarin derivatives.

| Compound ID | R1 (Substitution on Benzyl Ring) | R2 (Substitution at C6) | Biological Target | Activity (IC50, µM) |

| 1 | H | CH₃ | Kinase A | 15.2 |

| 2 | 4-OCH₃ | CH₃ | Kinase A | 5.8 |

| 3 | 4-Cl | CH₃ | Kinase A | 8.1 |

| 4 | H | H | Kinase A | 25.6 |

| 5 | H | CH₂CH₃ | Kinase A | 12.5 |

| 6 | 4-OCH₃ | H | Kinase A | 10.3 |

| 7 | 4-Cl | CH₂CH₃ | Kinase A | 6.7 |

| 8 | 2-F | CH₃ | Kinase A | 18.9 |

Detailed Research Findings from SAR Studies:

Structure-activity relationship studies on related 3-arylcoumarin and 4-hydroxycoumarin (B602359) derivatives have provided valuable insights that can be extrapolated to the design of this compound analogs. For instance, studies on 3-phenylcoumarin derivatives as inhibitors of monoamine oxidase B (MAO-B) have shown that small, electron-donating or lipophilic substituents at the para-position of the 3-phenyl ring, combined with a methyl group at the C6 position of the coumarin core, can significantly enhance inhibitory potency and selectivity. This suggests that for MAO-B, a hydrophobic pocket likely accommodates the 6-methyl group, and the para-position of the benzyl's phenyl ring is a key interaction point.

Furthermore, research on the anticancer properties of 4-methylcoumarin derivatives has revealed that the presence of hydroxyl groups at the C7 and C8 positions can improve cytotoxicity. nih.gov While the subject compound has a methyl group at C6, this highlights the importance of substitutions on the benzopyrone ring in modulating biological activity. The introduction of long alkyl chains at the C3 position has also been shown to enhance anticancer activity, likely by increasing lipophilicity and cell penetration. nih.gov These findings underscore the principle that both the substituent at the 3-position and modifications to the coumarin ring system are critical for designing potent and selective agents.

By integrating these design principles and leveraging the findings from broader coumarin SAR studies, medicinal chemists can rationally design and synthesize novel analogs of this compound with improved affinity and selectivity for specific biological targets, ultimately leading to the development of more effective therapeutic agents.

Mechanistic Investigations of 3 Benzyl 4 Hydroxy 6 Methylchromen 2 One and Its Derivatives at the Molecular and Cellular Level

Enzyme Inhibition Mechanisms

Derivatives of the 3-benzyl-4-hydroxycoumarin scaffold have demonstrated notable inhibitory effects against a variety of enzymes, a characteristic that is central to their pharmacological potential. The mechanisms of this inhibition are often elucidated through kinetic studies and binding site analyses.

Kinetic Characterization of Enzyme Inhibition (e.g., Kinases, DNA Gyrase, Cytochrome P450)

In vitro kinetic assays have been instrumental in quantifying the inhibitory potency of 4-hydroxycoumarin (B602359) derivatives against several key enzymes.

One area of focus has been on cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A series of coumarin-based N-benzyl pyridinium (B92312) derivatives were synthesized and evaluated for their anticholinesterase activity. researchgate.net Among these, compound 5l emerged as a potent inhibitor, with IC50 values of 0.247 µM for AChE and 1.68 µM for BuChE. researchgate.net Further kinetic analysis of compound 5l revealed it to be a non-competitive inhibitor of AChE with a Ki value of 0.356 µM. researchgate.net In another study, a series of 4-hydroxycoumarin derivatives containing an N-benzyl-1,2,3-triazole moiety were designed as AChE inhibitors. wikipedia.org The 2-chlorobenzyl derivative, 8k, was identified as the most potent, with an IC50 of 0.18 µM against AChE, an activity superior to the standard drug tacrine. wikipedia.org

The inhibition of cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of xenobiotics, has also been investigated. nih.govnih.gov For instance, 7-coumarin propargyl ether (CPE) was found to be a mechanism-based inactivator of P450 3A4, exhibiting time-, concentration-, and NADPH-dependent inhibition. nih.gov The kinetic parameters for this inactivation were determined to be a KI of 112 µM and a k_inact of 0.05 min⁻¹. nih.gov Similarly, 7-(4-trifluoromethyl)coumarin propargyl ether (TFCPE) also acted as a mechanism-based inactivator of P450 3A4 with a KI of 14 µM and a k_inact of 0.04 min⁻¹. nih.gov

Furthermore, the anticancer potential of some 4-hydroxycoumarin derivatives has been linked to the inhibition of cyclin-dependent kinases (CDKs). A series of 3-substituted-4-hydroxycoumarin derivatives showed high affinity and selectivity for CDK1B, with Ki values in the low nanomolar range (0.35–0.88 nM). nih.gov Many of these compounds also displayed considerable inhibitory effects against CDK9T1, with Ki values ranging from 3.26 to 23.45 nM. nih.gov

Some 4-hydroxycoumarin derivatives have also been evaluated for their inhibitory activity against other enzymes like carbonic anhydrase-II. ut.ac.ir In one study, two compounds, (2) and (6), showed inhibitory activity with IC50 values of 263 µM and 456 µM, respectively. ut.ac.ir

| Compound/Derivative | Target Enzyme | Inhibition Type | IC50 (µM) | Ki (µM) |

|---|---|---|---|---|

| Compound 5l (coumarin-based N-benzyl pyridinium) | AChE | Non-competitive | 0.247 | 0.356 |

| Compound 5l (coumarin-based N-benzyl pyridinium) | BuChE | - | 1.68 | - |

| Compound 8k (2-chlorobenzyl derivative) | AChE | - | 0.18 | - |

| 7-Coumarin propargyl ether (CPE) | P450 3A4 | Mechanism-based | - | 112 (KI) |

| 7-(4-Trifluoromethyl)coumarin propargyl ether (TFCPE) | P450 3A4 | Mechanism-based | - | 14 (KI) |

| 3-Substituted-4-hydroxycoumarin derivatives | CDK1B | - | - | 0.00035-0.00088 |

| 3-Substituted-4-hydroxycoumarin derivatives | CDK9T1 | - | - | 0.00326-0.02345 |

| Compound (2) | Carbonic Anhydrase-II | - | 263 | - |

| Compound (6) | Carbonic Anhydrase-II | - | 456 | - |

Binding Site Analysis within Enzyme Active Pockets

Molecular docking studies have provided valuable insights into how these derivatives interact with the active sites of their target enzymes. For the potent AChE inhibitor, compound 5l, docking studies revealed that it occupies both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. researchgate.net This dual-site binding is a characteristic shared with other effective Alzheimer's disease drugs. Similarly, for a series of coumarin-N-benzyl pyridinium hybrids, docking studies validated that the lead compound, 38, which acts as a mixed-type inhibitor, binds to both the CAS and PAS of AChE. mdpi.com

In the case of CDK inhibitors, docking studies of a series of 3-substituted-4-hydroxycoumarin derivatives confirmed a unique binding mode within the active site of CDK1B, with some compounds achieving a better score than the known inhibitor flavopiridol. nih.gov

Receptor Modulation and Ligand-Receptor Interactions (In Vitro Studies)

Beyond enzyme inhibition, derivatives of 3-benzyl-4-hydroxycoumarin can also modulate the function of various receptors, a mechanism that is being explored for its therapeutic potential.

Characterization of Binding Affinity to Specific Receptors

The binding affinity of coumarin (B35378) derivatives to specific receptors has been quantified in several studies. For example, a series of 3-arylcoumarin derivatives were evaluated for their binding to human adenosine (B11128) receptors. nih.gov One of these derivatives, compound 74a, showed the best affinity for the human A3 adenosine receptor (hA3AR) with a Ki of 2680 nM and exhibited significant selectivity for this isoform. nih.gov In a separate investigation, a 3-(p-azidobenzyl)-4-hydroxycoumarin derivative demonstrated an inhibition constant of 6.6 x 10⁻⁸ M, which is comparable to that of dicoumarol, for what is presumed to be its target receptor in the vitamin K-dependent carboxylation system. mdpi.com

Allosteric Modulation and Receptor Activation Mechanisms

A significant finding in the study of these compounds is their ability to act as allosteric modulators. A series of novel 3-benzylcoumarins have been identified as allosteric inhibitors of MEK1, a kinase in the ERK pathway. nih.gov Molecular modeling suggested that these compounds bind to an allosteric site in the unphosphorylated conformation of MEK1. nih.gov One of the most potent compounds from this series, compound 18, exhibited an IC50 value of 54.57 nM in a MEK1 binding assay. nih.gov This discovery highlights a non-biarylamine scaffold for allosteric MEK1 inhibition, offering a new avenue for drug design. nih.gov

Interactions with Cellular Pathways (In Vitro Models)

The effects of 3-benzyl-4-hydroxy-6-methylchromen-2-one derivatives extend to the modulation of entire cellular pathways, as demonstrated in various in vitro models.

The anticancer properties of some coumarin derivatives are linked to their ability to interfere with the cell cycle. For instance, certain coumarin-hydrazide-hydrazone hybrids have been shown to activate caspases 3/7 and induce cell cycle arrest at the G2/M phase in resistant pancreatic carcinoma cells. mdpi.com Microarray-based gene expression analysis further revealed that these hybrids can up-regulate the expression of genes like CDKN1A, DDIT4, and GDF-15, while down-regulating CDC2, CDC20, and CDK2, which are all involved in apoptosis, cell cycle regulation, and tumor suppression. mdpi.com In another study, a coumarin benzylidene derivative, compound 5, was found to cause cell cycle arrest at the S phase in PC-3 prostate cancer cells. mdpi.com

Palladium(II) complexes of certain 4-hydroxycoumarin derivatives have been shown to potentially interact with the SIRT3-NRF2 pathway. nih.gov This interaction is thought to lead to a reduction in MnSOD activity, thereby disrupting the antioxidative defense in cancer cells. nih.gov Docking studies also suggest that these complexes can interact with receptor tyrosine kinases. nih.gov In one study, a coumarin-based N-benzyl pyridinium derivative, compound 5l, was found to protect PC12 neurons from H2O2-induced cell death, indicating an interaction with cellular stress response pathways. researchgate.net

Modulation of Cell Signaling Pathways

Data from direct studies on how this compound modulates specific cell signaling pathways are not currently available. Research is needed to determine if this compound interacts with key signaling cascades, such as the MAPK/ERK pathway or the PI3K/Akt pathway, which are crucial in regulating cellular processes like growth, differentiation, and survival.

Effects on Gene Expression Profiles (e.g., Apoptosis, Cell Proliferation)

There is no published research detailing the effects of this compound on gene expression. Studies using techniques like microarray or RNA-sequencing would be necessary to understand how this compound may alter the expression of genes involved in critical cellular functions, including the regulation of apoptosis (programmed cell death) and cell proliferation. Such studies would elucidate its potential as a modulator of these processes.

Computational and Theoretical Chemistry Approaches in the Study of 3 Benzyl 4 Hydroxy 6 Methylchromen 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap, are key descriptors of molecular stability and reactivity. nih.gov

For 4-hydroxycoumarin (B602359) derivatives, Density Functional Theory (DFT) is a commonly employed method to calculate these electronic properties, often using the B3LYP functional with a basis set like 6-31G+(d,p) or 6-311G(d,p). nih.govnih.govnih.gov The HOMO represents the ability of a molecule to donate an electron, indicating its nucleophilic character. The LUMO, conversely, represents the ability to accept an electron, indicating electrophilic character. nih.gov

The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more polarizable and requires less energy to be excited, indicating higher chemical reactivity and potential biological activity. nih.gov Studies on similar 4-hydroxycoumarin structures show that substitutions on the coumarin (B35378) ring can modulate this energy gap, thereby fine-tuning the molecule's reactivity. opensciencepublications.com For instance, the introduction of a phenyl group at position 3 and a hydroxyl group at position 4 is known to influence antioxidant activity, which is directly related to the molecule's electronic properties. opensciencepublications.com

Table 1: Representative Global Reactivity Descriptors for 4-Hydroxycoumarin Derivatives based on DFT Calculations.

| Parameter | Symbol | Formula | Significance | Typical Value Range (eV) |

| HOMO Energy | EHOMO | - | Electron-donating ability | -6.2 to -5.8 |

| LUMO Energy | ELUMO | - | Electron-accepting ability | -1.9 to -1.0 |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity, stability | 3.9 to 5.2 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Electron escaping tendency | -3.9 to -3.4 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to charge transfer | 1.9 to 2.6 |

| Chemical Softness | S | 1 / (2η) | Ease of charge transfer | 0.19 to 0.26 |

| Electrophilicity Index | ω | μ² / (2η) | Electrophilic nature | 2.3 to 2.9 |

Note: The values in this table are representative examples derived from computational studies on analogous coumarin structures and serve as an estimation for 3-Benzyl-4-hydroxy-6-methylchromen-2-one. nih.govopensciencepublications.com

Reaction Mechanism Prediction via Computational Transition State Analysis

Computational chemistry offers a powerful method for elucidating reaction mechanisms by identifying and characterizing the transition states (TS) of chemical reactions. A transition state is a high-energy, unstable configuration of atoms that exists for an infinitesimally short time as reactants are converted into products. By calculating the energy of this state, the activation energy (Ea) can be determined, providing insight into the reaction's feasibility and rate.

For 4-hydroxycoumarin derivatives like this compound, this analysis can be applied to understand both their synthesis and their reactivity, such as their antioxidant mechanisms. opensciencepublications.com The synthesis of such compounds often involves condensation reactions, for example, between a 4-hydroxycoumarin precursor and an aldehyde or other electrophile. taylorandfrancis.comscielo.br Computational analysis of these synthetic routes would involve:

Reactant and Product Optimization: Determining the lowest energy structures of the starting materials and final products.

Transition State Searching: Locating the saddle point on the potential energy surface that corresponds to the transition state of a specific reaction step.

Frequency Calculation: Confirming the located TS by ensuring it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy Calculation: Determining the energy difference between the transition state and the reactants.

A key reaction mechanism for 4-hydroxycoumarins is their antioxidant activity, which often proceeds via hydrogen atom transfer (HAT) from the 4-hydroxy group to a free radical. opensciencepublications.com A computational study of this process for this compound would calculate the O-H bond dissociation enthalpy (BDE). A lower BDE value indicates a greater ease of hydrogen donation and thus higher potential antioxidant activity. opensciencepublications.com Transition state analysis would model the exact pathway of the hydrogen atom being transferred to a radical species, allowing for a precise calculation of the reaction barrier.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions and Theoretical Pharmacokinetic Profiling

Before a compound can be considered for pharmaceutical development, its pharmacokinetic profile must be assessed. In silico ADMET prediction provides an early-stage, cost-effective evaluation of a compound's drug-like properties. nih.govmdpi.com Using various software tools (e.g., SwissADME, PreADMET), key parameters for this compound can be predicted based on its structure. nih.govdergipark.org.tr

Absorption: This refers to how well the compound is absorbed into the bloodstream, typically from the gastrointestinal tract. Key predictors include human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability). Coumarin derivatives often show good absorption potential. dergipark.org.tr

Distribution: This describes how the compound spreads throughout the body's fluids and tissues. Important factors include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB).

Metabolism: This involves the chemical modification of the compound by the body, primarily by cytochrome P450 (CYP) enzymes. Predicting inhibition of major CYP isoforms (e.g., CYP2D6, CYP3A4) is crucial to avoid drug-drug interactions. mdpi.com

Excretion: This is the removal of the compound from the body.

Toxicity: Early prediction of potential toxicity, such as mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition), is vital. nih.gov

Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which helps to predict if a compound has properties that would make it a likely orally active drug in humans.

Table 2: Predicted ADMET and Physicochemical Profile for this compound.

| Category | Parameter | Predicted Value/Outcome | Significance |

| Physicochemical Properties | Molecular Weight | ~280.3 g/mol | Within drug-like range |

| LogP (Lipophilicity) | 3.0 - 4.0 | Good balance for permeability and solubility | |

| Topological Polar Surface Area (TPSA) | ~59 Ų | Influences membrane permeability | |

| Lipinski's Rule of Five | Pass (0 violations) | High probability of oral bioavailability | |

| Absorption | Human Intestinal Absorption (HIA) | High (>90%) | Well absorbed from the gut. dergipark.org.tr |

| Caco-2 Permeability | Moderate to High | Good potential for passive diffusion across gut wall | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Predicted to be BBB non-permeant | Low likelihood of central nervous system side effects |

| Plasma Protein Binding (PPB) | High (>90%) | May have a longer duration of action | |

| Metabolism | CYP2D6 Inhibitor | Likely Non-inhibitor | Low risk of interaction with CYP2D6 substrate drugs. mdpi.com |

| CYP3A4 Inhibitor | Potential Inhibitor | May interact with drugs metabolized by CYP3A4 | |

| Toxicity | Ames Mutagenicity | Predicted Non-mutagenic | Low risk of causing genetic mutations. nih.gov |

| hERG I Inhibition | Predicted Non-inhibitor | Low risk of drug-induced cardiotoxicity. nih.gov |

Note: These values are predictions based on computational models and data from analogous coumarin derivatives. They require experimental validation. mdpi.comdergipark.org.trnih.gov

Advanced Analytical Techniques for the Research Characterization of 3 Benzyl 4 Hydroxy 6 Methylchromen 2 One and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation in Research Contexts

Spectroscopic techniques are indispensable for probing the molecular structure of coumarin (B35378) derivatives. By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce connectivity, identify functional groups, and understand the electronic environment of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. ipb.pt For complex derivatives of 3-Benzyl-4-hydroxy-6-methylchromen-2-one, one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed for complete resonance assignment. pr.ac.rs

In the ¹H NMR spectrum of this compound, the protons of the coumarin core and the benzyl (B1604629) substituent would exhibit characteristic chemical shifts. The methyl group protons at the C-6 position would typically appear as a singlet in the upfield region (around δ 2.3-2.4 ppm). rsc.org The aromatic protons on the coumarin ring would appear in the downfield region (δ 7.0-8.0 ppm), with their splitting patterns determined by their substitution. The benzylic methylene (B1212753) protons (CH₂) would likely present as a singlet around δ 4.0-4.5 ppm, while the protons of the phenyl ring would resonate in the aromatic region. chimicatechnoacta.ru The hydroxyl proton at C-4 often appears as a broad singlet at a very downfield chemical shift (δ > 10 ppm), which can be confirmed by D₂O exchange. rsc.org

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. researchgate.net The carbonyl carbon (C-2) of the lactone ring is highly deshielded, appearing significantly downfield (δ > 160 ppm). nih.govspectrabase.com The enolic carbon (C-4) also shows a characteristic downfield shift. Aromatic and olefinic carbons resonate in the δ 100-160 ppm range, while the aliphatic methyl and methylene carbons appear in the upfield region of the spectrum. researchgate.netnih.gov Advanced techniques like HSQC and HMBC are crucial for correlating proton signals with their directly attached carbons and for identifying long-range (2-3 bond) C-H correlations, which solidifies the assignment of the complex aromatic systems and the connection points of the substituents. pr.ac.rs

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on typical shifts for similar coumarin structures. Actual values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-2 | - | ~164.0 |

| C-3 | - | ~103.0 |

| C-4 | ~11.0-12.0 (s, -OH) | ~162.0 |

| C-4a | - | ~117.0 |

| C-5 | ~7.8-8.0 (d) | ~130.0 |

| C-6 | - | ~135.0 |

| C-7 | ~7.2-7.4 (d) | ~124.0 |

| C-8 | ~7.1-7.3 (s) | ~116.0 |

| C-8a | - | ~152.0 |

| 6-CH₃ | ~2.4 (s) | ~21.0 |

| Benzyl-CH₂ | ~4.2 (s) | ~32.0 |

| Benzyl-C₁' | - | ~138.0 |

| Benzyl-C₂'/C₆' | ~7.2-7.3 (m) | ~129.0 |

| Benzyl-C₃'/C₅' | ~7.2-7.3 (m) | ~128.0 |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. benthamopen.com Techniques like electrospray ionization (ESI) are commonly used for coumarin derivatives, often detecting the protonated molecular ion [M+H]⁺. rsc.orgrsc.org For this compound (C₁₇H₁₄O₃), the expected molecular weight is approximately 266.29 g/mol , so the [M+H]⁺ ion would be observed at an m/z of 267.

The fragmentation of the coumarin nucleus under electron ionization (EI) or collision-induced dissociation (CID) typically involves the loss of carbon monoxide (CO), a neutral molecule with a mass of 28 Da. benthamopen.comnih.gov This loss from the pyrone ring is a characteristic fragmentation pathway for coumarins. benthamopen.com Another common fragmentation for benzyl-substituted compounds is the cleavage of the benzylic bond. For the title compound, this would lead to the loss of a benzyl radical (C₇H₇•, 91 Da) or a tropylium (B1234903) cation (m/z 91), which is a very stable fragment and often a prominent peak in the mass spectra of benzyl compounds.

The fragmentation pathways can be summarized as:

Loss of CO: The molecular ion may lose CO (28 Da) from the lactone ring.

Benzylic Cleavage: The bond between the C-3 of the coumarin and the benzylic carbon can break, leading to a fragment at m/z 91 (tropylium ion) and a coumarin radical fragment.

McLafferty Rearrangement: While less direct for this specific structure, rearrangements involving the hydroxy group and benzyl ring could lead to other characteristic fragments. libretexts.org

High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the exact mass of the ions, allowing for the determination of the elemental composition of the parent molecule and its fragments with high confidence. benthamopen.com

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Ion | Description |

|---|---|---|

| 267 | [M+H]⁺ | Protonated molecular ion |

| 239 | [M+H - CO]⁺ | Loss of carbon monoxide from the molecular ion |

| 176 | [M - C₇H₇]⁺ | Loss of benzyl group from the molecular ion |

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. ijres.org The FT-IR spectrum of this compound would display several characteristic absorption bands. rdd.edu.iqnih.gov

The most prominent peak would be the stretching vibration of the α,β-unsaturated ester carbonyl group (lactone) in the pyrone ring, which typically appears in the range of 1750-1700 cm⁻¹. nih.govijarbs.com The presence of the intramolecularly hydrogen-bonded hydroxyl group at the C-4 position would give rise to a broad absorption band in the region of 3400-3200 cm⁻¹. rdd.edu.iq The C=C stretching vibrations of the aromatic rings (both the coumarin nucleus and the benzyl substituent) would be observed in the 1620-1450 cm⁻¹ region. nih.gov The stretching vibrations for the aromatic C-H bonds are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl and methylene groups would appear just below 3000 cm⁻¹. rdd.edu.iq

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 (broad) | O-H stretch | Intramolecular H-bonded hydroxyl |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~1720 (strong) | C=O stretch | α,β-Unsaturated lactone |

| ~1610, 1580, 1500 | C=C stretch | Aromatic rings |

UV-Visible spectroscopy measures the electronic transitions within a molecule, providing information about its conjugation system. researchgate.net Coumarin derivatives are known to exhibit strong absorption in the UV region due to π-π* transitions within the benzopyrone system. nih.gov The absorption spectrum of non-substituted coumarin shows two main bands. nih.gov For this compound, the extended conjugation provided by the benzyl group and the electronic effects of the hydroxyl and methyl substituents would influence the position and intensity of the absorption maxima (λ_max).

Table 4: Predicted UV-Visible Absorption Maxima (λ_max) for this compound

| Predicted λ_max Range (nm) | Transition Type | Chromophore |

|---|---|---|

| ~320-350 | π → π* | Benzopyrone system (charge transfer) |

Chromatographic Techniques for Purity Assessment and Isolation in Research

Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of coumarin derivatives. researchgate.net A reversed-phase HPLC method is typically developed for compounds like this compound. nih.gov

A common stationary phase for this purpose is an octadecylsilyl (C18) column. researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, which may be acidified slightly with acetic acid or formic acid to ensure the acidic hydroxyl group remains protonated and to improve peak shape. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is generally effective for separating compounds with a range of polarities. nih.gov

Detection is most commonly performed using a Diode Array Detector (DAD) or a UV detector set at a wavelength where the coumarin derivative exhibits strong absorbance, as determined by its UV-Vis spectrum (e.g., around 320 nm). rsc.org This setup allows for both the quantification of the compound and the assessment of its purity by detecting any potential impurities that elute at different retention times. rsc.orgrsc.org For definitive identification, HPLC can be coupled with mass spectrometry (HPLC-MS). mdpi.comnih.gov

Table 5: Typical HPLC Method Parameters for Analysis of Coumarin Derivatives

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) nih.gov |

| Mobile Phase A | Water with 0.1% Formic or Acetic Acid |

| Mobile Phase B | Acetonitrile or Methanol nih.gov |

| Elution Mode | Gradient (e.g., 30% B to 100% B over 20 min) |

| Flow Rate | 1.0 mL/min nih.gov |

| Column Temperature | 30 °C nih.gov |

| Detector | DAD or UV, set at λ_max (e.g., 320 nm) rsc.org |

| Injection Volume | 10-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. mdpi.com For the analysis of 4-hydroxycoumarin (B602359) derivatives, which may not be sufficiently volatile for direct GC analysis, a derivatization step is often necessary. nih.gov This process chemically modifies the compound to increase its volatility and thermal stability.

One common method is extractive methylation, where the acidic proton of the 4-hydroxy group is replaced with a methyl group. nih.gov Another approach involves silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create a trimethylsilyl (B98337) (TMS) derivative. researchgate.net

Once derivatized, the sample is injected into the GC, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column. mdpi.comresearchgate.net The column is housed in an oven that is programmed to increase the temperature gradually, allowing for the separation of components based on their boiling points and interactions with the column's stationary phase. mdpi.com

As the separated components exit the column, they enter the mass spectrometer. Here, they are typically ionized by electron ionization (EI), which bombards the molecules with high-energy electrons, causing them to fragment in a reproducible manner. nih.gov The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a molecular fingerprint. mdpi.com By comparing this spectrum to spectral libraries or by analyzing the fragmentation pattern, the identity of the compound can be confirmed. For quantitative analysis, specific ions known to be characteristic of the target compound can be monitored. nih.gov

Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized 4-Hydroxycoumarin Analogs

| Parameter | Typical Value / Condition | Source |

|---|---|---|

| Derivatization | Extractive Methylation or Silylation (e.g., BSTFA) | nih.govresearchgate.net |

| GC Column | Capillary Column (e.g., HP-5MS) | mdpi.com |

| Carrier Gas | Helium (~1 mL/min) | mdpi.com |

| Injector Temp. | 250 °C | mdpi.comresearchgate.net |

| Oven Program | Initial temp 50 °C, ramp to 270 °C | mdpi.com |

| MS Ionization | Electron Ionization (EI) at 70 eV | nih.govmdpi.com |

| Mass Scan Range | 40–550 amu | nih.govmdpi.com |

| Monitored Ions (m/z) | Specific ions indicative of 4-hydroxycoumarins (e.g., 291, 309, 322) | nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used extensively in synthetic organic chemistry to monitor the progress of a chemical reaction. nih.govyoutube.com In the synthesis of this compound, TLC allows the chemist to qualitatively observe the consumption of starting materials and the formation of the desired product over time. scholaris.ca

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel (the stationary phase). youtube.com The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture (the mobile phase). youtube.com

Capillary action draws the mobile phase up the plate. As the solvent front moves, components of the spotted mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. Generally, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds have a stronger interaction with the silica gel and travel shorter distances. youtube.com

The progress of the reaction is tracked by comparing the spots of the reaction mixture to spots of the pure starting materials. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. youtube.com Since many coumarin derivatives are fluorescent or UV-active, the spots can be easily visualized under a UV lamp. nih.gov The choice of the mobile phase is critical for achieving good separation.

Table 2: Example Solvent Systems (Mobile Phases) for TLC Analysis of 4-Hydroxycoumarin Derivatives

| Mobile Phase Composition | Ratio (v/v) | Application Context | Source |

|---|---|---|---|

| Ethyl Acetate (B1210297) / Hexane | Not specified | Synthesis of 4-hydroxycoumarin derivatives | researchgate.net |

| Cyclohexane / Ethyl Acetate | 6 / 4 | Monitoring synthesis of 4-hydroxycoumarins | scholaris.ca |

| Toluene / Methanol | 9 / 1 | Monitoring condensation reaction for chromanones | nih.gov |

| Toluene / Ethyl Acetate / Formic Acid | 3 / 7 / 0.1 | HPTLC method for quantification | nih.gov |

X-Ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray Diffraction (XRD) analysis of a single crystal is the most definitive method available for determining the precise three-dimensional structure of a molecule. mdpi.com It provides unequivocal proof of a compound's constitution and stereochemistry by mapping the electron density of the atoms within the crystal lattice. For a novel compound like this compound, obtaining its single crystal structure would be the gold standard for characterization.

The first and often most challenging step is to grow a high-quality single crystal of the compound, which is typically achieved by slow evaporation of a solvent from a saturated solution. nih.govsemanticscholar.org Once a suitable crystal is obtained, it is mounted on a goniometer in a single-crystal X-ray diffractometer. nih.gov A focused beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of spots. The intensities and positions of these spots are meticulously recorded by a detector as the crystal is rotated. researchgate.net

This diffraction pattern is then mathematically transformed into a three-dimensional electron density map of the molecule using Fourier transform methods. From this map, the precise coordinates of each atom in the unit cell can be determined. researchgate.net The resulting structural model provides a wealth of information, including:

Bond lengths, bond angles, and torsion angles with very high precision.

The crystal system and space group , which describe the symmetry of the crystal lattice. researchgate.net

The dimensions of the unit cell (the basic repeating unit of the crystal). researchgate.net

Details of intermolecular interactions , such as hydrogen bonds and π–π stacking, which govern how the molecules pack together in the solid state. nih.govresearchgate.net

This detailed structural information is invaluable for understanding the molecule's conformation and its potential interactions in a biological system.

Table 3: Representative Crystallographic Data for a 4-Hydroxycoumarin Derivative (3-Nitro-4-hydroxycoumarin)

| Parameter | Value | Source |

|---|---|---|

| Empirical Formula | C₉H₅NO₅ | researchgate.net |

| Formula Weight | 207.14 | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |